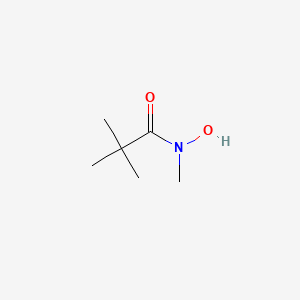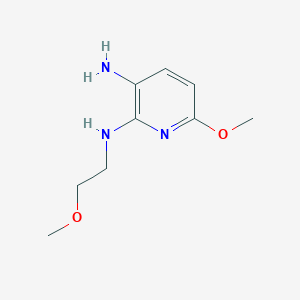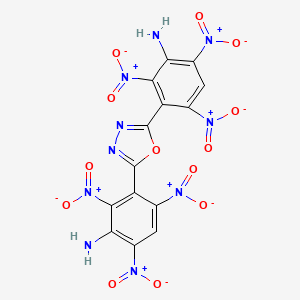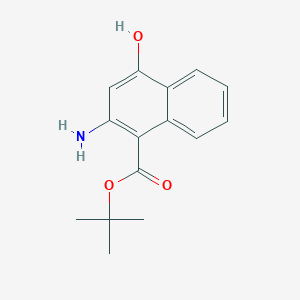
9-Hexadecyl-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-hexadecylpurin-6-amine typically involves the alkylation of adenine with a hexadecyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the adenine, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of 9-hexadecylpurin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions: 9-Hexadecylpurin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding purine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced purine derivatives.
Substitution: The long hexadecyl chain allows for further functionalization through substitution reactions, where the hexadecyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.
科学的研究の応用
9-Hexadecylpurin-6-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a model compound for studying nucleophilic substitution reactions.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and certain types of cancer.
Industry: In the industrial sector, 9-hexadecylpurin-6-amine is used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 9-hexadecylpurin-6-amine involves its interaction with specific molecular targets and pathways. The long hexadecyl chain allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the purine moiety can interact with nucleic acids and proteins, influencing various biochemical pathways.
類似化合物との比較
9-Hexadecyladenine: A closely related compound with similar structural features and chemical properties.
9-Hexadecylguanine: Another purine derivative with a hexadecyl chain, differing in the nitrogenous base.
9-Hexadecylhypoxanthine: A hypoxanthine derivative with a long hexadecyl chain.
Uniqueness: 9-Hexadecylpurin-6-amine stands out due to its specific combination of a purine base and a long alkyl chain, which imparts unique chemical and biological properties. Its ability to integrate into lipid membranes and interact with nucleic acids makes it a valuable compound for various research applications.
特性
CAS番号 |
68180-20-1 |
|---|---|
分子式 |
C21H37N5 |
分子量 |
359.6 g/mol |
IUPAC名 |
9-hexadecylpurin-6-amine |
InChI |
InChI=1S/C21H37N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-18-25-19-20(22)23-17-24-21(19)26/h17-18H,2-16H2,1H3,(H2,22,23,24) |
InChIキー |
XRKDUNXFMAHKGU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)

![4-[(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010472.png)

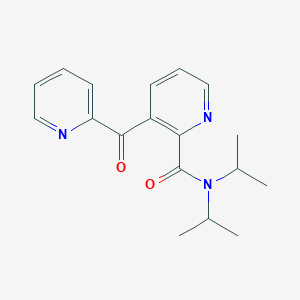
![6-Benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-thione](/img/structure/B14010484.png)
![5-[(Dimethylamino)methyl]-2-hydroxybenzoic acid](/img/structure/B14010492.png)
